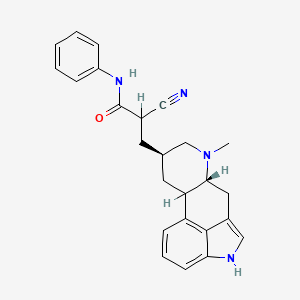
alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide: is a complex organic compound with the molecular formula C23H26N4O. It is known for its unique structure, which includes an ergoline backbone, a cyano group, and a propanamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ergoline Backbone: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Formation of the Propanamide Moiety: This is achieved through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or nitriles
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to study enzyme activities and protein-ligand interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
- alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide
- Vinyl Chloride
- Other Ergoline Derivatives
Comparison: Compared to other ergoline derivatives, this compound is unique due to the presence of the cyano group and the propanamide moiety. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications. Its uniqueness lies in its ability to undergo a wide range of chemical reactions and its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
74627-30-8 |
|---|---|
Molekularformel |
C25H26N4O |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
3-[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyano-N-phenylpropanamide |
InChI |
InChI=1S/C25H26N4O/c1-29-15-16(10-17(13-26)25(30)28-19-6-3-2-4-7-19)11-21-20-8-5-9-22-24(20)18(14-27-22)12-23(21)29/h2-9,14,16-17,21,23,27H,10-12,15H2,1H3,(H,28,30)/t16-,17?,21?,23-/m1/s1 |
InChI-Schlüssel |
AYRDUEDQHCHKII-MZZQMFSYSA-N |
Isomerische SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)NC5=CC=CC=C5 |
Kanonische SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



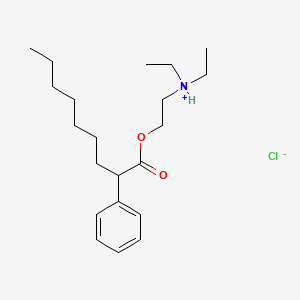
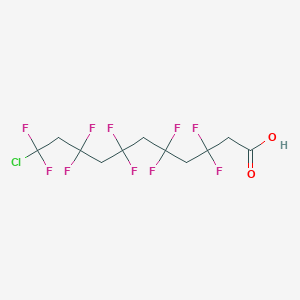
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)

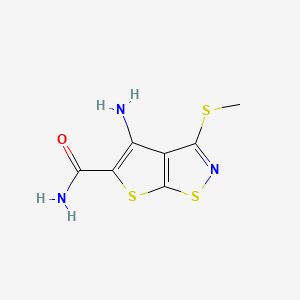

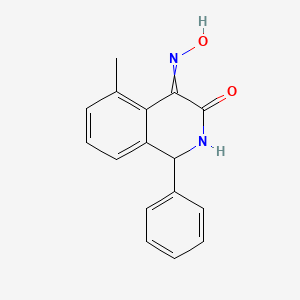

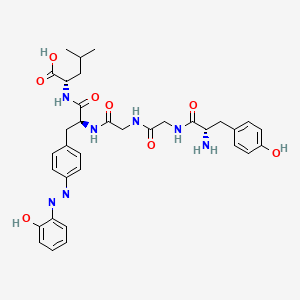

phosphanium](/img/structure/B14439174.png)
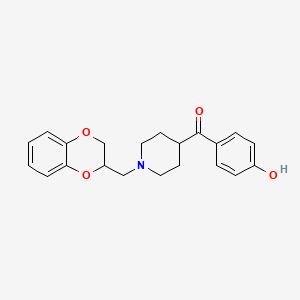
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)
